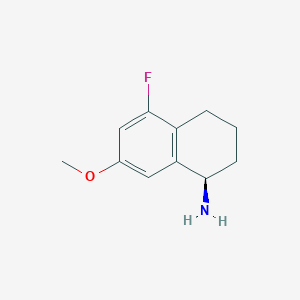
5-Fluoro-3-(trifluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is an organic compound belonging to the aldehyde family. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring. This compound is known for its colorless liquid form and pungent odor. It is soluble in water and has a molecular formula of C7H3F4NO .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method involves the use of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates. These intermediates are then deprotected to yield picolinaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions include fluorinated pyridine derivatives, alcohols, and acids. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic molecules.
Medicine: Investigated for its potential in drug development and biomedical research.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde involves its reactivity with various functional groups. The presence of fluorine atoms enhances its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in protein-protein coupling and other biochemical applications. The compound’s ability to form stable conjugates with proteins is attributed to its interaction with free thiols and other nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with different positional isomers.
5-(Trifluoromethyl)picolinaldehyde: Lacks the fluorine atom at the 3-position.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde
Uniqueness
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its electrophilicity and stability, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H3F4NO |
|---|---|
Molekulargewicht |
193.10 g/mol |
IUPAC-Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
InChI-Schlüssel |
LYPZLTYKRVUCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
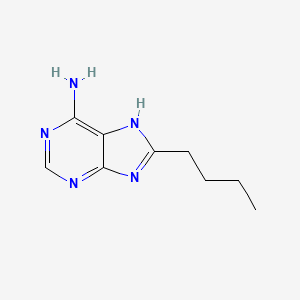
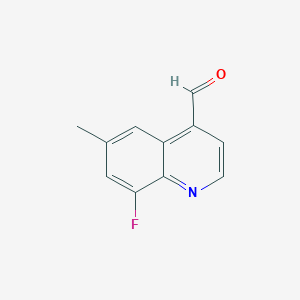




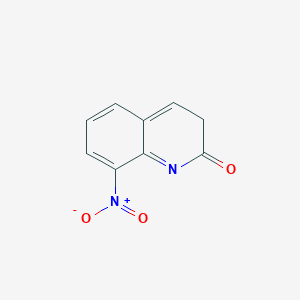

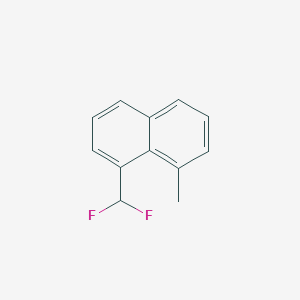
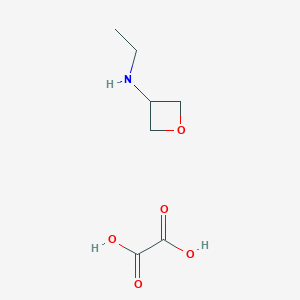
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
